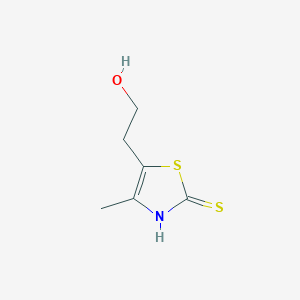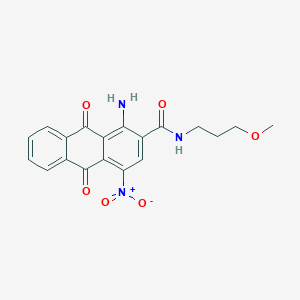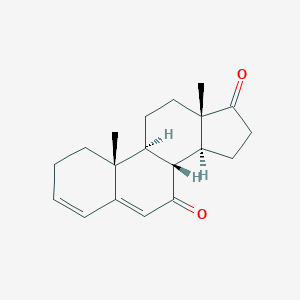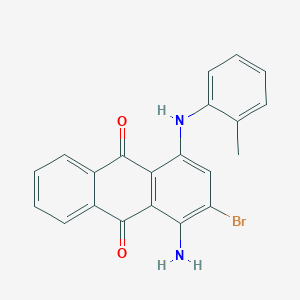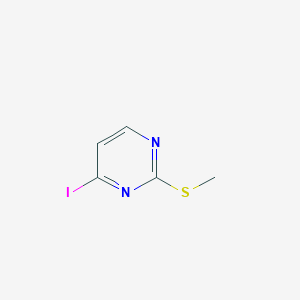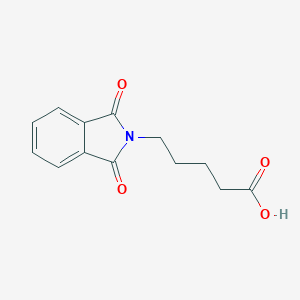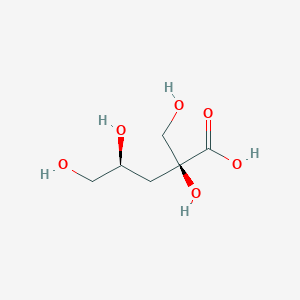![molecular formula C9H12O B072627 6,6-Dimethylbicyclo[3.1.1]hept-3-en-2-one CAS No. 1123-46-2](/img/structure/B72627.png)
6,6-Dimethylbicyclo[3.1.1]hept-3-en-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6,6-Dimethylbicyclo[3.1.1]hept-3-en-2-one, also known as DMBC H2O, is a bicyclic ketone compound that has been studied for its potential applications in various scientific fields. This molecule has a unique structure that makes it interesting to researchers, and its synthesis method has been optimized to make it more accessible for laboratory experiments. In
Wissenschaftliche Forschungsanwendungen
6,6-Dimethylbicyclo[3.1.1]hept-3-en-2-one H2O has been studied for its potential applications in various scientific fields, including organic chemistry, biochemistry, and pharmacology. This molecule has been used as a starting material for the synthesis of other compounds, and it has been studied as a potential therapeutic agent for various diseases. 6,6-Dimethylbicyclo[3.1.1]hept-3-en-2-one H2O has also been used as a probe molecule in chemical and biological assays.
Wirkmechanismus
The mechanism of action of 6,6-Dimethylbicyclo[3.1.1]hept-3-en-2-one H2O is not fully understood, but it is believed to interact with various biological targets, including enzymes and receptors. 6,6-Dimethylbicyclo[3.1.1]hept-3-en-2-one H2O has been shown to inhibit the activity of certain enzymes, and it has been found to bind to specific receptors in the brain. These interactions may contribute to the biochemical and physiological effects of 6,6-Dimethylbicyclo[3.1.1]hept-3-en-2-one H2O.
Biochemische Und Physiologische Effekte
6,6-Dimethylbicyclo[3.1.1]hept-3-en-2-one H2O has been shown to have various biochemical and physiological effects, including anti-inflammatory, analgesic, and anticonvulsant properties. This molecule has also been found to have antioxidant activity, which may contribute to its potential therapeutic applications. 6,6-Dimethylbicyclo[3.1.1]hept-3-en-2-one H2O has been studied in animal models, and it has shown promising results in reducing pain and inflammation.
Vorteile Und Einschränkungen Für Laborexperimente
6,6-Dimethylbicyclo[3.1.1]hept-3-en-2-one H2O has several advantages for laboratory experiments, including its unique structure and potential therapeutic applications. This molecule is also relatively easy to synthesize in small quantities, and it has been used as a starting material for the synthesis of other compounds. However, 6,6-Dimethylbicyclo[3.1.1]hept-3-en-2-one H2O has several limitations, including its low solubility in water and its potential toxicity at high concentrations. These limitations may make it difficult to use 6,6-Dimethylbicyclo[3.1.1]hept-3-en-2-one H2O in certain experiments.
Zukünftige Richtungen
There are several future directions for research on 6,6-Dimethylbicyclo[3.1.1]hept-3-en-2-one H2O. One potential direction is to explore its potential therapeutic applications in more detail, particularly for diseases such as inflammation and pain. Another direction is to study the mechanism of action of 6,6-Dimethylbicyclo[3.1.1]hept-3-en-2-one H2O in more detail, which may provide insight into its potential applications. Additionally, further research is needed to optimize the synthesis method for 6,6-Dimethylbicyclo[3.1.1]hept-3-en-2-one H2O and to explore its potential applications in industrial settings.
Eigenschaften
CAS-Nummer |
1123-46-2 |
|---|---|
Produktname |
6,6-Dimethylbicyclo[3.1.1]hept-3-en-2-one |
Molekularformel |
C9H12O |
Molekulargewicht |
136.19 g/mol |
IUPAC-Name |
6,6-dimethylbicyclo[3.1.1]hept-3-en-2-one |
InChI |
InChI=1S/C9H12O/c1-9(2)6-3-4-8(10)7(9)5-6/h3-4,6-7H,5H2,1-2H3 |
InChI-Schlüssel |
NNPXUZFTLBPVNP-UHFFFAOYSA-N |
SMILES |
CC1(C2CC1C(=O)C=C2)C |
Kanonische SMILES |
CC1(C2CC1C(=O)C=C2)C |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details







Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





